molecular formula C20H20N2O2 B5162656 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one

Cat. No.: B5162656
M. Wt: 320.4 g/mol
InChI Key: GUEURYJLPRXXKU-UHFFFAOYSA-N
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Description

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a quinoline moiety fused with a pyrrolidinone ring, contributes to its diverse chemical properties and potential biological activities.

Properties

IUPAC Name

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19-8-4-13-21(19)17-11-9-16(10-12-17)20(24)22-14-3-6-15-5-1-2-7-18(15)22/h1-2,5,7,9-12H,3-4,6,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEURYJLPRXXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling with Pyrrolidinone: The quinoline derivative is then coupled with a pyrrolidinone precursor through a series of reactions, including acylation and cyclization, to form the final product.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.

Chemical Reactions Analysis

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various quinoline derivatives with modified functional groups.

Scientific Research Applications

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to biological activity.

Comparison with Similar Compounds

1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]pyrrolidin-2-one can be compared with other quinoline derivatives, such as:

    4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This derivative has been studied for its antileishmanial efficacy and other medicinal properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

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